Cas no 1805233-08-2 (3-Bromo-5-(difluoromethyl)-4-fluoro-2-hydroxypyridine)

3-Bromo-5-(difluoromethyl)-4-fluoro-2-hydroxypyridine is a fluorinated pyridine derivative with a unique substitution pattern, offering versatile reactivity for pharmaceutical and agrochemical applications. The presence of bromo, difluoromethyl, fluoro, and hydroxyl functional groups enhances its utility as a key intermediate in cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations. The electron-withdrawing effects of the fluorine and difluoromethyl groups improve its stability and reactivity in selective modifications. This compound is particularly valuable in the development of bioactive molecules due to its ability to modulate physicochemical properties such as lipophilicity and metabolic stability. Its structural features make it a promising building block for medicinal chemistry and material science research.
3-Bromo-5-(difluoromethyl)-4-fluoro-2-hydroxypyridine structure
1805233-08-2 structure
Product name:3-Bromo-5-(difluoromethyl)-4-fluoro-2-hydroxypyridine
CAS No:1805233-08-2
MF:C6H3BrF3NO
MW:241.993331193924
CID:4915508

3-Bromo-5-(difluoromethyl)-4-fluoro-2-hydroxypyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-5-(difluoromethyl)-4-fluoro-2-hydroxypyridine
    • Inchi: 1S/C6H3BrF3NO/c7-3-4(8)2(5(9)10)1-11-6(3)12/h1,5H,(H,11,12)
    • InChI Key: VGUJXPUWUTXDQI-UHFFFAOYSA-N
    • SMILES: BrC1C(NC=C(C(F)F)C=1F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 285
  • XLogP3: 1.1
  • Topological Polar Surface Area: 29.1

3-Bromo-5-(difluoromethyl)-4-fluoro-2-hydroxypyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A024006704-500mg
3-Bromo-5-(difluoromethyl)-4-fluoro-2-hydroxypyridine
1805233-08-2 97%
500mg
$950.60 2022-04-01
Alichem
A024006704-1g
3-Bromo-5-(difluoromethyl)-4-fluoro-2-hydroxypyridine
1805233-08-2 97%
1g
$1,629.60 2022-04-01

Additional information on 3-Bromo-5-(difluoromethyl)-4-fluoro-2-hydroxypyridine

3-Bromo-5-(difluoromethyl)-4-fluoro-2-hydroxypyridine: A Comprehensive Overview

3-Bromo-5-(difluoromethyl)-4-fluoro-2-hydroxypyridine (CAS No. 1805233-08-2) is a highly specialized organic compound with a unique chemical structure that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and materials science. This compound belongs to the pyridine derivative family, characterized by its six-membered aromatic ring with one nitrogen atom. The presence of multiple substituents, including bromine, difluoromethyl, and hydroxyl groups, endows this molecule with diverse functional properties that make it a valuable building block in modern chemical synthesis.

The synthesis of 3-Bromo-5-(difluoromethyl)-4-fluoro-2-hydroxypyridine involves a series of intricate chemical reactions, including nucleophilic substitution, electrophilic substitution, and oxidation processes. Recent advancements in catalytic methodologies have enabled the efficient production of this compound with high purity and yield. Its structural complexity makes it a challenging yet rewarding target for chemists seeking to explore novel synthetic pathways.

One of the most promising applications of 3-Bromo-5-(difluoromethyl)-4-fluoro-2-hydroxypyridine lies in the field of drug discovery. The compound's ability to act as a versatile intermediate has been leveraged in the development of potential therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. For instance, researchers have utilized this compound as a key precursor in the synthesis of pyridine-based kinase inhibitors, which exhibit potent anti-cancer activity by disrupting critical cellular signaling pathways.

In addition to its role in pharmaceuticals, 3-Bromo-5-(difluoromethyl)-4-fluoro-2-hydroxypyridine has found applications in agrochemicals. Its unique electronic properties make it an effective precursor for the development of novel herbicides and fungicides. Recent studies have demonstrated that derivatives of this compound can inhibit the growth of harmful pathogens while maintaining low toxicity to beneficial organisms, making them attractive candidates for sustainable agricultural practices.

The environmental impact of 3-Bromo-5-(difluoromethyl)-4-fluoro-2-hydroxypyridine has also been a subject of recent research. Scientists are investigating its biodegradation pathways and potential for use in eco-friendly chemical processes. Preliminary findings suggest that this compound can be effectively recycled or transformed into non-toxic byproducts under specific conditions, aligning with global efforts to promote green chemistry.

From a structural perspective, 3-Bromo-5-(difluoromethyl)-4-fluoro-2-hydroxypyridine exhibits a fascinating interplay between its substituents. The bromine atom at position 3 imparts electrophilic character to the ring, facilitating nucleophilic attacks during synthesis. Meanwhile, the difluoromethyl group at position 5 introduces steric hindrance and enhances the molecule's stability. The hydroxyl group at position 2 contributes to hydrogen bonding capabilities, making this compound highly soluble in polar solvents and amenable to various aqueous reactions.

Recent breakthroughs in computational chemistry have provided deeper insights into the electronic properties of 3-Bromo-5-(difluoromethyl)-4-fluoro-2-hydroxypyridine. Advanced quantum mechanical calculations reveal that the compound's frontier molecular orbitals are significantly influenced by its substituents, which play a crucial role in determining its reactivity and selectivity in different chemical environments.

In conclusion, 3-Bromo-5-(difluoromethyl)-4-fluoro-2-hydroxypyridine (CAS No. 1805233-08-2) stands as a testament to the ingenuity and precision required in modern chemical synthesis. Its diverse applications across pharmaceuticals, agrochemicals, and materials science highlight its importance as a versatile building block for future innovations. As research continues to uncover new potential uses for this compound, it is poised to play an increasingly vital role in advancing scientific progress and addressing global challenges.

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